molecular formula C4H2F3NO2 B024585 3-(Trifluoromethyl)isoxazol-5-ol CAS No. 110411-51-3

3-(Trifluoromethyl)isoxazol-5-ol

Cat. No. B024585
CAS RN: 110411-51-3
M. Wt: 153.06 g/mol
InChI Key: DMUDTNKXRBJRKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)isoxazol-5-ol derivatives involves various methodologies, including diastereoselective trifluoromethylation and halogenation of isoxazole triflones using the Ruppert–Prakash reagent. This process results in highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives with potential biological functions, highlighting the versatility of trifluoromethyl groups in synthesizing complex molecules with significant yields and diastereoselectivities (Kawai et al., 2014). Another approach involves the reaction of α-triflyl ketones and imidoyl chlorides in the presence of triethylamine, offering a practical synthesis route for isoxazole triflones with a wide substrate scope (Kawai et al., 2012).

Molecular Structure Analysis

Isoxazoles, including this compound, exhibit structural characteristics that are crucial for their chemical behavior and applications. The molecular structure of these compounds often involves hydrogen-bonded dimers in the solid state, with the OH...N hydrogen bonds being shorter in isoxazol-3-ols compared to isothiazol-3-ols, as determined by low-temperature single-crystal structure determinations and ab initio calculations. These structural insights are vital for understanding the bioisosteric properties and pharmacological potential of these molecules (Frydenvang et al., 1997).

Chemical Reactions and Properties

This compound derivatives participate in various chemical reactions that underline their reactivity and potential utility in synthetic chemistry. For instance, reactions of 3-(polyfluoroacyl)chromones with hydroxylamine result in novel RF-containing isoxazole and chromone derivatives, showcasing the versatility of these compounds in generating a range of fluorinated heterocycles with potential applications in medicinal chemistry (Sosnovskikh et al., 2008).

Physical Properties Analysis

The physical properties of this compound derivatives, such as their boiling points, melting points, and solubility, are influenced by the trifluoromethyl group. These properties are critical for their application in chemical synthesis and pharmaceutical development, although specific studies detailing these physical properties were not identified in the current literature search.

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their acidity, basicity, and reactivity towards various reagents, are shaped by the presence of the trifluoromethyl group and the isoxazole ring. These compounds exhibit unique reactivity patterns that make them suitable for a range of synthetic applications, including the synthesis of bioactive molecules and materials science. One study demonstrates the regioselective synthesis of 5-(fluoroalkyl)isoxazoles, highlighting the utility of this compound derivatives in constructing fluorinated building blocks for medicinal chemistry (Chalyk et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, “5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .

properties

IUPAC Name

3-(trifluoromethyl)-2H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NO2/c5-4(6,7)2-1-3(9)10-8-2/h1,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUDTNKXRBJRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NOC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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